4-Isopropyl-1H-pyrazol-3-amine

Description

The exact mass of the compound 4-Isopropyl-1H-pyrazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Isopropyl-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropyl-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-yl-1H-pyrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-4(2)5-3-8-9-6(5)7/h3-4H,1-2H3,(H3,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTLFNBARWAWIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(NN=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597266 |

Source

|

| Record name | 4-(Propan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151521-49-2 |

Source

|

| Record name | 4-(Propan-2-yl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Propan-2-yl)-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropyl-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive overview of 4-Isopropyl-1H-pyrazol-3-amine, a versatile heterocyclic amine with significant applications in medicinal chemistry and materials science. The document details its chemical identity, physicochemical properties, established synthesis and purification protocols, and analytical characterization methods. Furthermore, it explores its role as a key building block in the development of targeted therapeutics, particularly kinase inhibitors. Safety protocols and handling procedures are also outlined to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds.

Compound Identification and Chemical Structure

4-Isopropyl-1H-pyrazol-3-amine, also known by its synonym 3-Amino-4-isopropyl-1H-pyrazole, is a substituted pyrazole derivative. The presence of both an amine group and a hydrophobic isopropyl group on the pyrazole ring makes it a valuable and versatile intermediate in chemical synthesis.

-

Chemical Name: 4-Isopropyl-1H-pyrazol-3-amine

-

Synonyms: 3-Amino-4-isopropyl-1H-pyrazole, 4-propan-2-yl-1H-pyrazol-5-amine

-

CAS Number: 151521-49-2

-

Molecular Formula: C₆H₁₁N₃

-

Molecular Weight: 125.17 g/mol

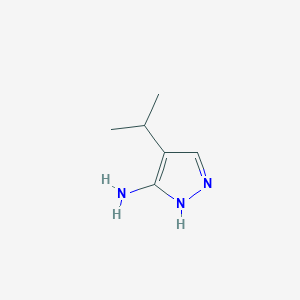

Chemical Structure:

Physicochemical Properties

A summary of the key physical and chemical properties of 4-Isopropyl-1H-pyrazol-3-amine is presented below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value | Source(s) |

| Molecular Weight | 125.17 g/mol | |

| Molecular Formula | C₆H₁₁N₃ | |

| Boiling Point | 295.8 ± 20.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Flash Point | 157.8 ± 9.0 °C | |

| pKa | 16.12 ± 0.50 (Predicted) | |

| Refractive Index | 1.57 | |

| Storage Temperature | Room temperature, under inert atmosphere |

Synthesis and Purification

The synthesis of 3-aminopyrazole derivatives is a well-established area of heterocyclic chemistry. One of the most common and effective methods involves the condensation of a hydrazine source with a β-ketonitrile. This approach offers a direct route to the pyrazole core.

General Synthesis Workflow: Condensation of β-Ketonitrile with Hydrazine

The synthesis of 4-Isopropyl-1H-pyrazol-3-amine can be achieved by reacting 3-cyano-4-methyl-2-pentanone with hydrazine hydrate. The β-ketonitrile starting material contains the required isopropyl group and the nitrile functionality that will form the amine group upon cyclization.

Causality of Experimental Choices:

-

β-Ketonitrile: This precursor is chosen because it possesses the two key functional groups (ketone and nitrile) at a 1,3-position relative to each other, which is essential for the formation of the five-membered pyrazole ring.

-

Hydrazine Hydrate: Serves as the source of the two adjacent nitrogen atoms required for the pyrazole core. The initial nucleophilic attack occurs at the more electrophilic ketone carbonyl, followed by an intramolecular cyclization onto the nitrile group.

-

Solvent (e.g., Ethanol): An alcohol solvent is typically used as it effectively dissolves both reactants and facilitates the reaction without participating in unwanted side reactions.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for both the initial condensation and the subsequent cyclization, ensuring a reasonable reaction rate.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-cyano-4-methyl-2-pentanone (1 equivalent) in absolute ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the resulting residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield 4-Isopropyl-1H-pyrazol-3-amine as a solid.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of the target compound.

Caption: General workflow for the synthesis and purification of 4-Isopropyl-1H-pyrazol-3-amine.

Analytical Characterization

To confirm the identity and purity of the synthesized 4-Isopropyl-1H-pyrazol-3-amine, a combination of spectroscopic and chromatographic techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its molecular formula (C₆H₁₁N₃).

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A high-purity standard is typically >95%.

Analytical Workflow Diagram

This diagram outlines the logical flow for confirming the structure and purity of the final product.

Caption: Standard analytical workflow for the characterization of 4-Isopropyl-1H-pyrazol-3-amine.

Applications in Research and Drug Development

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. 4-Isopropyl-1H-pyrazol-3-amine serves as a crucial building block for synthesizing more complex molecules, particularly kinase inhibitors.

Intermediate for Kinase Inhibitors

Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyrazole core can act as a "hinge-binder," forming key hydrogen bonds with the kinase protein backbone. The isopropyl group at the 4-position can be directed into a hydrophobic pocket within the kinase active site, enhancing binding affinity and selectivity.

Derivatives of this compound have been investigated as inhibitors for various kinases, including:

-

RET (Rearranged during Transfection) Kinase: Activating mutations in the RET kinase are found in certain types of thyroid and lung cancers. Substituted pyrazolopyrimidines, synthesized from aminopyrazole precursors, have been developed as potent and selective RET inhibitors.

-

RIPK1 (Receptor-Interacting Protein Kinase 1): RIPK1 is involved in inflammatory responses and necroptosis. 1H-pyrazol-3-amine derivatives have been identified as novel, selective inhibitors of RIPK1, showing therapeutic potential for inflammatory diseases.

The general strategy involves using the amine group of 4-Isopropyl-1H-pyrazol-3-amine as a nucleophile to react with other electrophilic heterocyclic systems (e.g., chloropyrimidines) to construct fused bicyclic systems like pyrazolo[3,4-d]pyrimidines.

Safety and Handling

Proper safety precautions must be observed when handling 4-Isopropyl-1H-pyrazol-3-amine.

-

Hazard Identification: The compound is classified as harmful if swallowed or inhaled. It can cause skin irritation and serious eye irritation or damage.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

-

References

-

LookChem. Cas 151521-49-2,4-Isopropyl-1H-pyrazol-3-amine. Available from: [Link]

-

Pharmaffiliates. 4-Isopropyl-1H-pyrazol-3-amine: A Versatile Intermediate for Chemical Synthesis. Available from: [Link]

-

PubChem. 4-Isopropyl-1H-pyrazol-3-amine | C6H11N3 | CID 19002201. Available from: [Link]

-

Chemsrc. 3-Amino-4-isopropyl-1H-pyrazole | CAS#:151521-49-2. Available from: [Link]

-

PubChem. 4-Isopropyl-1H-pyrazol-1-amine | C6H11N3 | CID 129035354. Available from: [Link]

- Dinér, P., Alao, J. P., Söderlund, J., Sunnerhagen, P., & Grøtli, M. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4

Foreword: The Strategic Importance of 4-Isopropyl-1H-pyrazol-3-amine

An In-depth Technical Guide to the Synthesis of 4-Isopropyl-1H-pyrazol-3-amine

4-Isopropyl-1H-pyrazol-3-amine is a substituted aminopyrazole that has emerged as a crucial building block in medicinal chemistry and drug development.[1][2] Its structure is a key pharmacophore, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from 3-aminopyrazole precursors, is a privileged structure for targeting kinases such as RET (Rearranged during Transfection), a proto-oncogene implicated in various cancers.[3] This guide provides a comprehensive overview of the logical synthetic pathways to 4-Isopropyl-1H-pyrazol-3-amine, designed for researchers and drug development professionals who require a deep, mechanistic understanding of its preparation.

Chapter 1: Retrosynthetic Analysis and Core Strategy

A robust synthesis begins with a logical deconstruction of the target molecule. The primary strategy for pyrazole ring formation is the condensation of a three-carbon (C-C-C) dielectrophilic component with a hydrazine derivative, which provides the nitrogen-nitrogen (N-N) backbone.[4][5][6] For 4-Isopropyl-1H-pyrazol-3-amine, the presence of the C3-amino group strongly suggests a precursor containing a nitrile moiety, as this functionality readily participates in cyclization to form the aminopyrazole.

This retrosynthetic analysis points to two primary three-carbon synthons:

-

A β-Ketonitrile: Specifically, 4-methyl-2-cyanopentan-3-one.

-

An α,β-Unsaturated Nitrile: A molecule such as 2-(1-methylethylidene)malononitrile or a related activated alkene.

The following diagram illustrates this strategic disconnection.

Caption: Retrosynthetic analysis of 4-Isopropyl-1H-pyrazol-3-amine.

Chapter 2: Principal Synthesis Pathways

Based on the retrosynthetic analysis, we will explore the most scientifically sound and practically viable synthesis routes.

Pathway 1: The β-Ketonitrile Cyclocondensation Route

This is arguably the most reliable and widely employed method for constructing 3-aminopyrazoles.[7] The pathway involves two main stages: the synthesis of the key β-ketonitrile intermediate, followed by its cyclocondensation with hydrazine.

Stage 1: Synthesis of 4-methyl-2-cyanopentan-3-one

The required β-ketonitrile can be efficiently prepared via a Claisen-type condensation between an ester and a nitrile. A common approach utilizes a strong base like sodium ethoxide or sodium amide to deprotonate the α-carbon of the nitrile, generating a nucleophile that attacks the ester.

-

Reactants: Isobutyronitrile and an acetate ester (e.g., ethyl acetate).

-

Mechanism: The base abstracts a proton from isobutyronitrile. The resulting carbanion attacks the carbonyl carbon of ethyl acetate. Subsequent collapse of the tetrahedral intermediate and workup yields the target β-ketonitrile.

Stage 2: Cyclocondensation with Hydrazine

This step is a classic pyrazole synthesis.[7] Hydrazine hydrate is added to the β-ketonitrile, typically in a protic solvent like ethanol. The reaction proceeds via two key steps:

-

Hydrazone Formation: One nitrogen of the hydrazine acts as a nucleophile, attacking the ketone carbonyl to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the nitrile carbon, leading to a ring-closing reaction. Tautomerization of the resulting intermediate yields the aromatic 3-aminopyrazole product.

The overall workflow for Pathway 1 is depicted below.

Caption: Workflow for the β-Ketonitrile Synthesis Pathway.

Pathway 2: The α,β-Unsaturated Dinitrile Route

An alternative and powerful strategy involves the reaction of hydrazine with an activated alkene, specifically an α,β-unsaturated dinitrile.[8] This method often proceeds via a Michael addition followed by an intramolecular cyclization.

Stage 1: Synthesis of 2-(1-methylethylidene)malononitrile

This precursor is typically synthesized via a Knoevenagel condensation.

-

Reactants: Acetone (a source of the isopropylidene group) and malononitrile.

-

Catalysis: The reaction is often catalyzed by a weak base such as piperidine or β-alanine in a solvent that allows for azeotropic removal of water (e.g., benzene or toluene with a Dean-Stark apparatus).

Stage 2: Reaction with Hydrazine

The reaction of 2-(1-methylethylidene)malononitrile with hydrazine hydrate proceeds as follows:

-

Michael Addition: Hydrazine acts as a nucleophile, attacking the β-carbon of the unsaturated system.

-

Cyclization & Tautomerization: The terminal amino group of the resulting adduct then attacks one of the nitrile groups, leading to cyclization and subsequent tautomerization to form the stable, aromatic 3-aminopyrazole ring. One equivalent of HCN is eliminated in the process.

Comparison of Pathways

| Feature | Pathway 1 (β-Ketonitrile) | Pathway 2 (α,β-Unsaturated Dinitrile) |

| Starting Materials | Isobutyronitrile, Ethyl Acetate | Acetone, Malononitrile |

| Key Intermediate | 4-methyl-2-cyanopentan-3-one | 2-(1-methylethylidene)malononitrile |

| Key Reactions | Claisen Condensation, Cyclocondensation | Knoevenagel Condensation, Michael Addition |

| Advantages | Generally high-yielding, well-established for aminopyrazoles, fewer regioisomeric concerns. | Utilizes very common and inexpensive starting materials. |

| Challenges | Requires strong base for Claisen condensation; intermediate may have limited stability. | Knoevenagel condensation requires careful control; potential for polymerization of the dinitrile. |

Chapter 3: Detailed Experimental Protocol (Pathway 1)

This protocol is a representative procedure for the synthesis of 4-Isopropyl-1H-pyrazol-3-amine via the β-ketonitrile route. It is intended as a guide and should be adapted and optimized based on laboratory conditions.

Part A: Synthesis of 4-methyl-2-cyanopentan-3-one

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Sodium Ethoxide (NaOEt) | 68.05 | 15.0 g | 0.22 |

| Anhydrous Ethanol | 46.07 | 150 mL | - |

| Isobutyronitrile | 69.11 | 14.5 g (20.9 mL) | 0.21 |

| Ethyl Acetate | 88.11 | 19.4 g (21.5 mL) | 0.22 |

| 3M Hydrochloric Acid | - | ~75 mL | - |

| Diethyl Ether | - | 200 mL | - |

| Saturated NaCl (brine) | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. Ensure all glassware is oven-dried.

-

Base Preparation: Under a nitrogen atmosphere, add anhydrous ethanol (150 mL) to the flask, followed by the portion-wise addition of sodium ethoxide (15.0 g). Stir until dissolved.

-

Reactant Addition: Combine isobutyronitrile (14.5 g) and ethyl acetate (19.4 g) and add this mixture to the addition funnel. Add the mixture dropwise to the stirred sodium ethoxide solution over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Workup: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Carefully neutralize the mixture by adding 3M HCl dropwise until the pH is ~6-7.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-ketonitrile. This intermediate is often used in the next step without further purification.

Part B: Synthesis of 4-Isopropyl-1H-pyrazol-3-amine

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Crude β-Ketonitrile | ~125.17 | (From Part A) | ~0.21 |

| Hydrazine Hydrate (~64%) | 50.06 | 13.1 g (12.7 mL) | ~0.26 |

| Ethanol (95%) | - | 100 mL | - |

| Acetic Acid | 60.05 | 2 mL | - |

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude 4-methyl-2-cyanopentan-3-one from Part A in ethanol (100 mL).

-

Hydrazine Addition: Add hydrazine hydrate (13.1 g) to the solution, followed by a catalytic amount of glacial acetic acid (2 mL).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.

-

Isolation: Cool the reaction mixture to room temperature. A solid product may precipitate. If so, cool the flask in an ice bath for 30 minutes and collect the solid by vacuum filtration. If no solid forms, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield pure 4-Isopropyl-1H-pyrazol-3-amine.

Chapter 4: Conclusion and Future Outlook

The synthesis of 4-Isopropyl-1H-pyrazol-3-amine is readily achievable through established principles of heterocyclic chemistry. The β-ketonitrile cyclocondensation route offers a reliable and high-yielding pathway, leveraging a strategic Claisen condensation followed by a robust pyrazole formation. As the demand for sophisticated kinase inhibitors and other targeted therapeutics grows, the efficient and scalable production of key intermediates like 4-Isopropyl-1H-pyrazol-3-amine will remain a critical focus for the pharmaceutical and chemical industries. Further research may focus on developing greener, one-pot multicomponent reactions (MCRs) to streamline its synthesis and reduce environmental impact.[9][10]

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC - NIH. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

-

Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. ResearchGate. [Link]

-

Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]

-

Various methods for the synthesis of pyrazole. ResearchGate. [Link]

-

One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2023). ACS Publications. [Link]

-

Green Methods for the Synthesis of Pyrazoles: A Review. Taylor & Francis Online. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. PMC - PubMed Central. [Link]

-

4-Isopropyl-1H-pyrazol-3-amine: A Versatile Intermediate for Chemical Synthesis. Acme Bioscience. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC - NIH. [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Archive Ouverte HAL. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

-

Crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, C11H15N5. ResearchGate. [Link]

-

4-Isopropyl-1H-pyrazol-3-amine. PubChem. [Link]

-

Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Isopropyl-1H-pyrazol-3-amine | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. soc.chim.it [soc.chim.it]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Starting Materials for 4-Isopropyl-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 4-Isopropyl-1H-pyrazol-3-amine, a crucial building block in modern medicinal chemistry and drug development. The document delves into the core chemical principles, starting materials, and detailed experimental methodologies for the synthesis of this important heterocyclic amine. Emphasis is placed on a robust and scalable two-step synthetic route commencing with the formylation of isovaleronitrile to yield the key intermediate, 2-formyl-3-methylbutanenitrile, followed by its cyclocondensation with hydrazine. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of 4-Isopropyl-1H-pyrazol-3-amine

4-Isopropyl-1H-pyrazol-3-amine is a substituted pyrazole that has garnered significant attention as a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1][2][3] The pyrazole scaffold is a well-established pharmacophore present in numerous approved pharmaceuticals, exhibiting a broad spectrum of activities including anti-inflammatory, analgesic, and kinase inhibitory effects. The specific substitution pattern of an isopropyl group at the 4-position and an amine at the 3-position provides a unique structural motif for the development of novel therapeutic agents.

This guide will focus on the most practical and efficient synthetic strategies for the preparation of 4-Isopropyl-1H-pyrazol-3-amine, providing a detailed examination of the requisite starting materials and the underlying chemical transformations.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of 4-Isopropyl-1H-pyrazol-3-amine points to a primary disconnection at the pyrazole ring, revealing a β-ketonitrile equivalent and hydrazine as the key precursors. This approach is based on the well-established Paal-Knorr pyrazole synthesis, a reliable and versatile method for the formation of the pyrazole heterocycle.

The most direct and industrially scalable strategy involves a two-step sequence:

-

Synthesis of the Key Intermediate: 2-Formyl-3-methylbutanenitrile. This α-formyl nitrile serves as the 1,3-dielectrophilic component necessary for the cyclization reaction.

-

Cyclocondensation with Hydrazine. The reaction of 2-formyl-3-methylbutanenitrile with hydrazine hydrate provides the target 4-Isopropyl-1H-pyrazol-3-amine.

This two-step approach offers high convergence and utilizes readily available and cost-effective starting materials.

Caption: Retrosynthetic analysis of 4-Isopropyl-1H-pyrazol-3-amine.

Synthesis of the Key Intermediate: 2-Formyl-3-methylbutanenitrile

The synthesis of 2-formyl-3-methylbutanenitrile is a critical first step. This α-formyl nitrile is prepared via the formylation of isovaleronitrile (3-methylbutanenitrile) using a suitable formylating agent in the presence of a strong base.[4]

Starting Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| Isovaleronitrile | 625-28-5 | C₅H₉N | Also known as 3-methylbutanenitrile.[5] |

| Ethyl Formate | 109-94-4 | C₃H₆O₂ | Formylating agent. |

| Sodium Methoxide | 124-41-4 | CH₃NaO | Strong base. |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | Anhydrous, as solvent. |

| Hydrochloric Acid | 7647-01-0 | HCl | For workup. |

Detailed Experimental Protocol

Reaction: Isovaleronitrile + Ethyl Formate --(Sodium Methoxide)--> 2-Formyl-3-methylbutanenitrile

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is charged with sodium methoxide (1.1 equivalents) and anhydrous diethyl ether.

-

Addition of Reactants: A solution of isovaleronitrile (1.0 equivalent) and ethyl formate (1.2 equivalents) in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium methoxide at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of water. The aqueous layer is separated and acidified with dilute hydrochloric acid to a pH of approximately 5-6.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude 2-formyl-3-methylbutanenitrile is purified by vacuum distillation to yield a colorless oil.

Caption: Workflow for the synthesis of 2-formyl-3-methylbutanenitrile.

Cyclocondensation to 4-Isopropyl-1H-pyrazol-3-amine

The final step in the synthesis is the cyclocondensation of the intermediate, 2-formyl-3-methylbutanenitrile, with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic pyrazole ring.[6][7]

Starting Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 2-Formyl-3-methylbutanenitrile | 771510-15-7 | C₆H₉NO | Key intermediate from Step 1.[8] |

| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | Nucleophile for cyclization. |

| Ethanol | 64-17-5 | C₂H₆O | Solvent. |

| Acetic Acid | 64-19-7 | C₂H₄O₂ | Optional catalyst. |

Detailed Experimental Protocol

Reaction: 2-Formyl-3-methylbutanenitrile + Hydrazine Hydrate --(Ethanol, Reflux)--> 4-Isopropyl-1H-pyrazol-3-amine

Procedure:

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 2-formyl-3-methylbutanenitrile (1.0 equivalent) and ethanol.

-

Addition of Hydrazine: Hydrazine hydrate (1.1 equivalents) is added to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress is monitored by TLC until the starting material is consumed.

-

Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Isolation: The resulting residue is triturated with cold water or a mixture of diethyl ether and hexane to induce precipitation of the product.

-

Purification: The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.

Caption: Workflow for the synthesis of 4-Isopropyl-1H-pyrazol-3-amine.

Safety Considerations

-

Hydrazine hydrate is toxic and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Sodium methoxide is a corrosive and flammable solid. It reacts violently with water. Handle with care in an inert atmosphere.

-

Isovaleronitrile is flammable and toxic if ingested or inhaled.

Conclusion

The synthesis of 4-Isopropyl-1H-pyrazol-3-amine is readily achievable through a reliable and scalable two-step process. The key to this synthesis is the preparation of the 2-formyl-3-methylbutanenitrile intermediate, followed by a classical cyclocondensation with hydrazine. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers and drug development professionals to efficiently synthesize this valuable building block for the advancement of their research programs.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Isopropyl-1H-pyrazol-3-amine | CymitQuimica [cymitquimica.com]

- 3. 4-Isopropyl-1H-pyrazol-3-amine | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Isovaleronitrile | C5H9N | CID 12244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. arkat-usa.org [arkat-usa.org]

- 8. 2-Formyl-3-methylbutanenitrile | C6H9NO | CID 49766037 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Biological Significance of 4-Isopropyl-1H-pyrazol-3-amine: A Technical Guide for Drug Discovery Professionals

Introduction: The Emerging Prominence of the 3-Aminopyrazole Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus is a well-established "privileged scaffold," recognized for its presence in a multitude of biologically active compounds.[1] These nitrogen-containing heterocyclic molecules exhibit a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] The introduction of an amino group at the 3-position of the pyrazole ring further enhances its utility as a pharmacophore, enabling crucial hydrogen bonding interactions with biological targets like enzymes and receptors.[1] This guide focuses on a specific, yet underexplored, member of this family: 4-Isopropyl-1H-pyrazol-3-amine. While comprehensive biological data for this exact molecule remains limited in public literature, its structural features, and the activities of closely related analogs, strongly suggest its potential as a valuable building block in the development of targeted therapeutics, particularly in the realm of kinase inhibition.[4][5] This document serves to synthesize the available information, provide insights based on structure-activity relationships of similar compounds, and present detailed experimental protocols for its biological evaluation.

Physicochemical Properties

A foundational understanding of the molecule's characteristics is essential for its application in drug discovery.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃ | [6] |

| Molecular Weight | 125.17 g/mol | [6] |

| CAS Number | 151521-49-2 | [6] |

| IUPAC Name | 4-propan-2-yl-1H-pyrazol-5-amine | [6] |

Anticipated Biological Activity: A Focus on Kinase Inhibition

The 3-aminopyrazole core is a recurring motif in the design of kinase inhibitors.[7] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.

Furthermore, broader research into 1,3,5-trisubstituted-1H-pyrazole derivatives has demonstrated their potential as modulators of ERK and RIPK3 kinases, which are involved in cell proliferation and necroptosis, respectively.[8] The 1H-pyrazol-3-amine scaffold has also been successfully exploited to develop selective inhibitors of RIPK1, a key mediator of inflammation and necroptosis.[7]

The isopropyl group at the 4-position of the pyrazole ring is a key feature. This hydrophobic substituent can engage with hydrophobic pockets within the ATP-binding site of various kinases, potentially contributing to both potency and selectivity. The amino group at the 3-position typically acts as a crucial hydrogen bond donor, anchoring the molecule to the hinge region of the kinase active site.

Hypothesized Signaling Pathway Involvement

Given the evidence from related compounds, it is plausible that derivatives of 4-Isopropyl-1H-pyrazol-3-amine could modulate signaling pathways regulated by kinases such as RET, ERK, and RIPK.

Caption: Hypothesized mechanism of action for derivatives of 4-Isopropyl-1H-pyrazol-3-amine as kinase inhibitors.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of 4-Isopropyl-1H-pyrazol-3-amine and its derivatives, a series of in vitro assays are recommended.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., RET Kinase)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often quantified using a luminescent ATP detection reagent, where the signal is inversely proportional to kinase activity.

Materials:

-

Recombinant human RET kinase

-

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (4-Isopropyl-1H-pyrazol-3-amine derivative)

-

Positive control inhibitor (e.g., a known RET inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Multichannel pipettes and plate reader with luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

Kinase Reaction Setup:

-

Add 2.5 µL of assay buffer to each well.

-

Add 0.5 µL of the serially diluted test compound or DMSO (vehicle control).

-

Add 2 µL of a mixture of the kinase and substrate in assay buffer.

-

Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the kinase.

-

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Signal Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Normalize the data using the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

-

Plot the normalized data against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cell-Based Anti-Proliferation Assay

This protocol is designed to evaluate the cytotoxic or cytostatic effects of the compound on cancer cell lines known to be dependent on the target kinase (e.g., TT cells for RET).[4]

Principle: The assay utilizes a resazurin-based reagent (e.g., alamarBlue™ or PrestoBlue™) to measure cell viability. Metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.

Materials:

-

Human cancer cell line (e.g., TT thyroid cancer cells)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound

-

Positive control (e.g., a known cytotoxic drug)

-

Resazurin-based cell viability reagent

-

Sterile, clear-bottom, black-walled 96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (DMSO) wells.

-

-

Incubation: Incubate the plate for 72 hours in a CO₂ incubator.

-

Viability Measurement:

-

Add 20 µL of the resazurin-based reagent to each well.

-

Incubate for 2-4 hours, protected from light.

-

-

Data Acquisition: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis:

-

Subtract the background fluorescence from a "medium only" control.

-

Normalize the data to the vehicle-treated cells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Synthetic Considerations

The synthesis of 4-Isopropyl-1H-pyrazol-3-amine and related 3-aminopyrazoles typically involves the cyclocondensation of a hydrazine with a β-ketonitrile.[2] This versatile reaction allows for the introduction of various substituents on the pyrazole ring.

Caption: General synthetic route to 3-aminopyrazoles.

Conclusion and Future Directions

While 4-Isopropyl-1H-pyrazol-3-amine is not extensively characterized as a standalone biologically active agent, its structural similarity to known kinase inhibitors and its documented use as a synthetic intermediate make it a compound of significant interest for drug discovery.[4][5] The isopropyl moiety offers a handle for exploring hydrophobic interactions within kinase active sites, while the 3-amino group provides a critical anchor point. Future research should focus on the synthesis of a focused library of derivatives of 4-Isopropyl-1H-pyrazol-3-amine and their systematic evaluation in a panel of kinase assays, followed by cell-based studies. Such efforts could lead to the discovery of novel and potent inhibitors for therapeutic targets in oncology and inflammatory diseases.

References

-

PubChem. 4-Isopropyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]

-

ResearchGate. Synthesis and Biological Evaluation of 3-Amino Pyrazolones. [Link]

-

Al-Ostath, A., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

-

Lee, Y., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Asati, V., et al. (2015). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

Synthesis and biological evaluation of 1,3,4,5-tetrasubstituted pyrazole derivatives. [Link]

-

Dinér, P., et al. (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry. [Link]

-

El-Sayed, M. A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

-

Dinér, P., et al. (2012). Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

-

LookChem. Cas 151521-49-2,4-Isopropyl-1H-pyrazol-3-amine. [Link]

- Google Patents. US6218418B1 - 3(5)

-

Barreda, J. I. B., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

-

Li, Y., et al. (2025). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]

-

Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities. Bioorganic Chemistry. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Isopropyl-1H-pyrazol-3-amine | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Mechanisms of Action of 4-Isopropyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This guide delves into the potential mechanisms of action of a specific, yet underexplored, derivative: 4-Isopropyl-1H-pyrazol-3-amine. While direct research on this compound is sparse, this document synthesizes the extensive knowledge of the broader pyrazole class to propose and explore its likely biological targets and signaling pathways. We will examine potential enzymatic and receptor-mediated interactions, and provide detailed, actionable experimental protocols for researchers to validate these hypotheses. This guide is intended to serve as a foundational resource for initiating research and development programs centered on 4-Isopropyl-1H-pyrazol-3-amine and its analogs.

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazole and its derivatives represent a critical class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry.[2] Their versatile nature is demonstrated by their presence in a wide array of approved therapeutic agents, including the potent anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the antipsychotic CDPPB.[3][4] The pharmacological diversity of pyrazole-containing molecules is vast, with activities ranging from anti-inflammatory and analgesic to anticancer, antimicrobial, and neuroprotective.[2][3][5]

The biological activity of a pyrazole derivative is intricately linked to the nature and position of its substituents.[5] The subject of this guide, 4-Isopropyl-1H-pyrazol-3-amine, possesses an isopropyl group at the 4-position and an amine group at the 3-position. These features provide a unique combination of steric and electronic properties that could dictate its interaction with various biological targets. The amino group, in particular, can serve as a crucial hydrogen bond donor or acceptor, facilitating binding to enzymes and receptors.[1]

Chemical and Physical Properties of 4-Isopropyl-1H-pyrazol-3-amine

A thorough understanding of the physicochemical properties of a compound is fundamental to any investigation into its mechanism of action. Below is a summary of the known properties of 4-Isopropyl-1H-pyrazol-3-amine.

| Property | Value | Source |

| Molecular Formula | C6H11N3 | PubChem[6] |

| Molecular Weight | 125.17 g/mol | PubChem[6] |

| IUPAC Name | 4-propan-2-yl-1H-pyrazol-3-amine | PubChem |

| CAS Number | 151521-49-2 | PubChem[6] |

| Boiling Point | 295.776 °C at 760 mmHg | LookChem[7] |

| Flash Point | 157.794 °C | LookChem[7] |

| Density | 1.104 g/cm³ | LookChem[7] |

| pKa | 16.12±0.50 (Predicted) | LookChem[7] |

Note: Some of these values are predicted and should be experimentally verified.

Hypothesized Mechanisms of Action and Signaling Pathways

Based on the extensive literature on pyrazole derivatives, we can postulate several potential mechanisms of action for 4-Isopropyl-1H-pyrazol-3-amine. These are categorized below, along with the relevant signaling pathways and experimental approaches for their validation.

Enzyme Inhibition

The pyrazole scaffold is a common feature in numerous enzyme inhibitors. The specific substitutions on 4-Isopropyl-1H-pyrazol-3-amine may confer inhibitory activity against several classes of enzymes.

Many pyrazole analogs exhibit anti-inflammatory activity through the inhibition of COX enzymes, particularly COX-2.[5] Inhibition of COX-2 blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Proposed Signaling Pathway:

Figure 1: Proposed COX-2 Inhibition Pathway

Experimental Protocol: In Vitro COX Inhibition Assay

-

Objective: To determine the inhibitory activity of 4-Isopropyl-1H-pyrazol-3-amine against human COX-1 and COX-2 enzymes.

-

Materials: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric COX activity assay kit, 4-Isopropyl-1H-pyrazol-3-amine, celecoxib (positive control).

-

Procedure: a. Prepare a dilution series of 4-Isopropyl-1H-pyrazol-3-amine and celecoxib. b. In a 96-well plate, add the recombinant COX-1 or COX-2 enzyme to each well. c. Add the test compound or control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for binding. d. Initiate the enzymatic reaction by adding arachidonic acid. e. Measure the product formation over time using a plate reader at the appropriate wavelength. f. Calculate the percentage of inhibition for each concentration of the test compound. g. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The aminopyrazole moiety is a known pharmacophore for kinase inhibitors.[8] Specific pyrazole derivatives have shown potent activity against kinases such as Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are crucial in cancer progression and cell cycle control.[8][9]

Proposed Signaling Pathway:

Figure 2: Proposed Kinase Inhibition Pathways

Experimental Protocol: Kinase Inhibition Profiling and Cellular Assays

-

Objective: To assess the inhibitory activity of 4-Isopropyl-1H-pyrazol-3-amine against a panel of kinases and its effect on cancer cell viability.

-

Materials: A panel of recombinant kinases (e.g., FLT3, CDK family), appropriate substrates and ATP, a kinase assay platform (e.g., ADP-Glo™), cancer cell lines with known kinase dependencies (e.g., MV4-11 for FLT3), cell viability assay reagent (e.g., CellTiter-Glo®).

-

Procedure: a. Biochemical Kinase Assay: i. Perform a kinase inhibition assay using a commercial service or an in-house platform. ii. Screen 4-Isopropyl-1H-pyrazol-3-amine at a fixed concentration (e.g., 10 µM) against a broad panel of kinases. iii. For any identified "hits," perform dose-response studies to determine the IC50 values. b. Cellular Viability Assay: i. Seed cancer cells in 96-well plates and allow them to adhere overnight. ii. Treat the cells with a dilution series of 4-Isopropyl-1H-pyrazol-3-amine for 72 hours. iii. Measure cell viability using a luminescent or fluorescent assay. iv. Calculate the GI50 value (the concentration required to inhibit cell growth by 50%).

Receptor Modulation

The structural features of 4-Isopropyl-1H-pyrazol-3-amine may enable it to bind to and modulate the activity of various cell surface and intracellular receptors.

Certain pyrazole analogs have demonstrated antinociceptive effects associated with the activation of opioid receptors.[5] This suggests a potential role for 4-Isopropyl-1H-pyrazol-3-amine in pain management.

Experimental Protocol: Radioligand Binding Assay

-

Objective: To determine the binding affinity of 4-Isopropyl-1H-pyrazol-3-amine for opioid receptor subtypes (μ, δ, κ).

-

Materials: Cell membranes expressing recombinant human opioid receptors, radiolabeled ligands (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69593 for κ), 4-Isopropyl-1H-pyrazol-3-amine, unlabeled naloxone (for non-specific binding).

-

Procedure: a. In a 96-well filter plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of 4-Isopropyl-1H-pyrazol-3-amine. b. Incubate the mixture to allow for binding equilibrium. c. Wash the plates to remove unbound radioligand and measure the bound radioactivity using a scintillation counter. d. Calculate the specific binding and determine the Ki (inhibition constant) for the test compound.

Ion Channel Blockade

The ability of some pyrazole compounds to block ion channels presents another potential mechanism of action.

Blockade of ASIC-1α has been linked to the antinociceptive effects of some pyrazole compounds.[5] This suggests that 4-Isopropyl-1H-pyrazol-3-amine could have therapeutic potential in conditions associated with acidosis and pain.

Experimental Protocol: Electrophysiological Assay

-

Objective: To evaluate the effect of 4-Isopropyl-1H-pyrazol-3-amine on ASIC-1α channel activity.

-

Materials: Cells expressing recombinant human ASIC-1α (e.g., CHO or HEK293 cells), patch-clamp electrophysiology setup, acidic extracellular solution (pH < 7.0) to activate the channels, 4-Isopropyl-1H-pyrazol-3-amine.

-

Procedure: a. Establish whole-cell patch-clamp recordings from the ASIC-1α expressing cells. b. Apply a rapid drop in extracellular pH to elicit an inward current mediated by ASIC-1α. c. Perfuse the cells with varying concentrations of 4-Isopropyl-1H-pyrazol-3-amine and repeat the acidic stimulation. d. Measure the peak current amplitude in the presence and absence of the compound to determine the extent of inhibition and the IC50 value.

Summary and Future Directions

While the specific mechanism of action of 4-Isopropyl-1H-pyrazol-3-amine remains to be elucidated, the rich pharmacology of the pyrazole scaffold provides a strong foundation for targeted investigation. The proposed mechanisms—enzyme inhibition, receptor modulation, and ion channel blockade—are all plausible and warrant experimental validation. The detailed protocols provided in this guide offer a clear path forward for researchers to begin to unravel the biological activity of this intriguing compound.

Future research should focus on a systematic screening of 4-Isopropyl-1H-pyrazol-3-amine against a broad range of biological targets. Any confirmed in vitro activity should be followed by studies in cellular and animal models to establish its physiological relevance and therapeutic potential. The journey to understanding the full pharmacological profile of 4-Isopropyl-1H-pyrazol-3-amine has just begun, and it holds the promise of uncovering new therapeutic leads.

References

-

Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

-

Kumar, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. [Link]

-

Bhat, M. A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

- Tanitame, A., et al. (2004). Synthesis and antibacterial activity of pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters.

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

PubChem. (n.d.). 4-Isopropyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). 4-Isopropyl-1H-pyrazol-3-amine. [Link]

- Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.

-

Li, Y., et al. (2020). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central. [Link]

-

Al-Soud, Y. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

-

Wirth, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed Central. [Link]

- Wang, Y., et al. (2021). Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts.

-

ChemSrc. (n.d.). 3-Amino-4-isopropyl-1H-pyrazole. [Link]

-

Magnani, L., et al. (2022). Gasdermins: New Therapeutic Targets in Host Defense, Inflammatory Diseases, and Cancer. Frontiers in Immunology. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 6. 4-Isopropyl-1H-pyrazol-3-amine | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 151521-49-2,4-Isopropyl-1H-pyrazol-3-amine | lookchem [lookchem.com]

- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Isopropyl-1H-pyrazol-3-amine: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold and the Emerging Role of 4-Isopropyl-1H-pyrazol-3-amine

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow for versatile interactions with a range of biological targets, leading to applications as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3] Within this important class of heterocycles, 4-isopropyl-1H-pyrazol-3-amine (CAS No: 151521-49-2) has emerged as a key building block, particularly in the synthesis of advanced intermediates for drug discovery programs.[4][5] This guide provides a comprehensive technical overview of its synthesis, characterization, and burgeoning applications, with a focus on its role as a precursor to kinase inhibitors.

This document will delve into the practical aspects of working with this compound, offering field-proven insights into its preparation and analysis. By explaining the causality behind experimental choices, this guide aims to equip researchers with the knowledge to confidently utilize 4-isopropyl-1H-pyrazol-3-amine in their own research endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a research setting. The key properties of 4-isopropyl-1H-pyrazol-3-amine are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃ | [3] |

| Molecular Weight | 125.17 g/mol | [3] |

| Boiling Point | 295.776 °C at 760 mmHg | [4] |

| Flash Point | 157.794 °C | [4] |

| Density | 1.104 g/cm³ | [4] |

| Appearance | Not specified, likely a solid or oil | [4] |

Safety Information:

While comprehensive safety data is not extensively documented, available information suggests that 4-isopropyl-1H-pyrazol-3-amine should be handled with care. It is classified as harmful if swallowed or inhaled and may cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of 4-Isopropyl-1H-pyrazol-3-amine: A Practical Approach

The most common and versatile method for the synthesis of 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[7] This approach is highly adaptable for the preparation of 4-isopropyl-1H-pyrazol-3-amine.

Reaction Scheme

The synthesis proceeds via the reaction of 3-methyl-2-oxobutanenitrile with hydrazine hydrate. The reaction mechanism involves an initial nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization via attack of the second nitrogen atom on the nitrile group, and subsequent tautomerization to the aromatic pyrazole ring.

Caption: General reaction scheme for the synthesis of a pyrazole from a β-ketonitrile and hydrazine.

Step-by-Step Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of aminopyrazoles.[8][9] Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Materials:

-

3-Methyl-2-oxobutanenitrile

-

Hydrazine hydrate (or a solution in a suitable solvent)

-

Ethanol (or other suitable alcohol)

-

Acetic acid (catalytic amount)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-2-oxobutanenitrile (1.0 eq) in ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-isopropyl-1H-pyrazol-3-amine.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice as it is a good solvent for both reactants and is relatively easy to remove.

-

Catalyst: The addition of a catalytic amount of acid can protonate the carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by hydrazine.

-

Workup: The aqueous workup with sodium bicarbonate is to neutralize any remaining acid catalyst and remove water-soluble byproducts.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like aminopyrazoles.

Caption: Experimental workflow for the synthesis of 4-isopropyl-1H-pyrazol-3-amine.

Characterization of 4-Isopropyl-1H-pyrazol-3-amine

Accurate characterization of the synthesized compound is crucial for ensuring its purity and confirming its identity. The following are the expected spectroscopic features for 4-isopropyl-1H-pyrazol-3-amine based on the general knowledge of similar structures.[10][11]

Spectroscopic Data Summary

| Technique | Expected Features |

| ¹H NMR | - Doublet for the two methyl groups of the isopropyl moiety (~1.2 ppm, J ≈ 7 Hz)- Septet for the methine proton of the isopropyl group (~3.0 ppm)- Broad singlet for the two amine protons (variable, ~4-6 ppm)- Singlet for the C5-proton of the pyrazole ring (~7.5 ppm)- Broad singlet for the N-H proton of the pyrazole ring (variable, ~10-12 ppm) |

| ¹³C NMR | - Signal for the isopropyl methyl carbons (~23 ppm)- Signal for the isopropyl methine carbon (~27 ppm)- Signal for the C4 carbon of the pyrazole ring (~110 ppm)- Signal for the C5 carbon of the pyrazole ring (~135 ppm)- Signal for the C3 carbon of the pyrazole ring (~155 ppm) |

| Mass Spec (EI) | - Molecular ion peak (M⁺) at m/z = 125 |

| IR Spectroscopy | - N-H stretching vibrations for the amine and pyrazole NH groups (~3100-3400 cm⁻¹)- C-H stretching vibrations for the isopropyl group (~2850-3000 cm⁻¹)- C=N and C=C stretching vibrations of the pyrazole ring (~1500-1650 cm⁻¹) |

Applications in Drug Discovery: A Precursor to Kinase Inhibitors

While 4-isopropyl-1H-pyrazol-3-amine itself has not been extensively studied for its biological activity, its true value lies in its role as a versatile intermediate for the synthesis of more complex and potent drug candidates.[12][13] A significant area of application is in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[14][15]

Pyrazolo[3,4-d]pyrimidines as RET Kinase Inhibitors

Derivatives of 4-isopropyl-1H-pyrazol-3-amine are key precursors for the synthesis of pyrazolo[3,4-d]pyrimidines.[16] This fused heterocyclic system has been identified as a potent scaffold for the inhibition of the RET (Rearranged during Transfection) proto-oncogene.[16] Activating mutations in the RET gene are drivers in several types of cancer, including thyroid and lung cancers.

The synthesis of these inhibitors typically involves the condensation of the aminopyrazole with a substituted pyrimidine precursor. The isopropyl group at the 4-position of the pyrazole ring often plays a crucial role in establishing favorable interactions within the kinase active site, contributing to both potency and selectivity.[16]

Caption: Role of 4-isopropyl-1H-pyrazol-3-amine in the synthesis of RET kinase inhibitors.

Conclusion and Future Perspectives

4-Isopropyl-1H-pyrazol-3-amine is a valuable and versatile building block in medicinal chemistry. While detailed literature on the compound itself is somewhat limited, its utility as a precursor for more complex and biologically active molecules, particularly in the realm of kinase inhibitors, is well-established. This guide has provided a practical framework for its synthesis, characterization, and application, drawing upon established principles of organic chemistry and medicinal chemistry.

Future research will likely focus on further exploring the structure-activity relationships of derivatives of 4-isopropyl-1H-pyrazol-3-amine against a wider range of biological targets. The development of more efficient and scalable synthetic routes to this key intermediate will also be of significant interest to the drug discovery community. As our understanding of the molecular drivers of disease continues to expand, the demand for novel and versatile chemical scaffolds like the one presented here will only continue to grow.

References

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available from: [Link]

-

Cas 151521-49-2, 4-Isopropyl-1H-pyrazol-3-amine. LookChem. Available from: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available from: [Link]

-

Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. ResearchGate. Available from: [Link]

-

Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. ACS Publications. Available from: [Link]

-

Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed. Available from: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. ResearchGate. Available from: [Link]

-

4-Isopropyl-1H-pyrazol-3-amine. PubChem. Available from: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. Available from: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PubMed Central. Available from: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available from: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. Available from: [Link]

-

Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors. ResearchGate. Available from: [Link]

-

4-Methyl-1H-pyrazol-3-amine. PubChem. Available from: [Link]

-

Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. Available from: [Link]

-

Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. Available from: [Link]

-

Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. ResearchGate. Available from: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available from: [Link]

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central. Available from: [Link]

-

Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... ResearchGate. Available from: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Der Pharma Chemica. Available from: [Link]

-

4-phenyl-1H-pyrazol-3-amine. Chemical Synthesis Database. Available from: [Link]

-

Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Available from: [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PubMed Central. Available from: [Link]

- A kind of preparation process of methyl hydrazine. Google Patents.

-

Research Module 2021 Methylhydrazine and N-Arylation Draft 1. Macalester College. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Isopropyl-1H-pyrazol-3-amine | C6H11N3 | CID 19002201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. asianpubs.org [asianpubs.org]

- 11. spectrabase.com [spectrabase.com]

- 12. mdpi.com [mdpi.com]

- 13. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery of 4-Isopropyl-1H-pyrazol-3-amine and analogs

An In-Depth Technical Guide to the Discovery and Application of 4-Isopropyl-1H-pyrazol-3-amine and its Analogs

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved therapeutics.[1][2] This guide delves into the discovery and significance of a key derivative, 4-Isopropyl-1H-pyrazol-3-amine, a versatile building block that has become instrumental in the development of targeted therapies, particularly kinase inhibitors. We will explore the rational design principles that led to its prominence, detail its synthesis and subsequent elaboration, analyze critical structure-activity relationships (SAR), and provide validated protocols for its biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this important scaffold in their own discovery programs.

The Pyrazole Scaffold: A Legacy of Therapeutic Success

Nitrogen-containing heterocycles are fundamental to drug discovery, and the pyrazole ring is a preeminent example.[3] This five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic tractability, and the ability to engage in various biological interactions, including hydrogen bonding (as both donor and acceptor) and van der Waals forces.[2][4] Its journey from a chemical curiosity, first named by Ludwig Knorr in 1883, to a mainstay of the pharmaceutical industry is marked by blockbuster drugs like Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and a growing number of oncology drugs such as Ruxolitinib and Ibrutinib.[1][4] The success of these agents underscores the pyrazole core's ability to serve as a bioisosteric replacement for other rings and to orient substituents in a precise three-dimensional arrangement for optimal target engagement.[2]